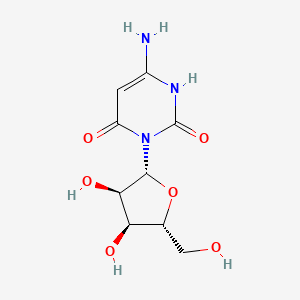

6-Oxocytidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Oxocytidine is a novel protonated C-base analogue that has been used for stable triple helix formation . It was synthesized and incorporated via phosphoramidite chemistry in 15 mer oligodeoxynucleotides to obtain potential Py-Pu-Py triplex forming homopyrimidine strands .

Synthesis Analysis

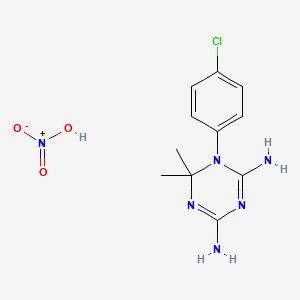

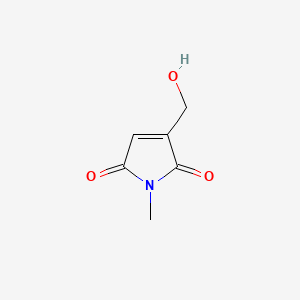

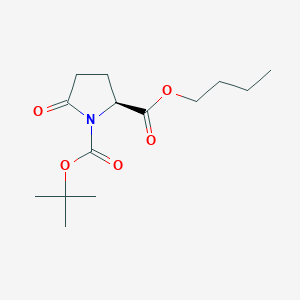

The synthesis of 6-Oxocytidine involves the use of 2′-O-Methyl-3′- O -phosphoramidite building blocks of 6-oxocytidine and its 5-methyl derivative . These were incorporated via phosphoramidite chemistry in 15 mer oligodeoxynucleotides . The synthesis of cytidine and uridine azo dye analogues derived from 6-aminouracil are also described .Molecular Structure Analysis

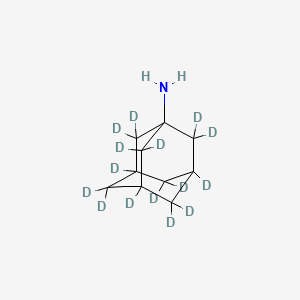

The molecular structure of 6-Oxocytidine has been studied using various techniques. Crystal structures of 6-aminouridine and 6-oxocytidine have been reported . Side view images of the crystal structure of 5-(4-nitrophenylazo)-6-oxocytidine have also been visualized .Chemical Reactions Analysis

UV thermal denaturation studies and CD spectroscopy of 1:1 mixtures of these oligomers and a 21 mer target duplex with a complementary purine tract showed a nearly pH-independent (6.0–8.0) triple helix formation . Specificity for the recognition of Watson-Crick GCbase pairs was observed by pairing the modified C-bases of the 15mers with all other possible Watson-Crick-base compositions in the target duplex .科学的研究の応用

Anxiolytic and Antistress Effects : Oxytocin, a neuropeptide related to 6-Oxocytidine, has been identified as having significant anxiolytic and antistress properties in the brain. This suggests potential therapeutic applications for treating psychopathologies associated with anxiety, fear, and social dysfunctions, such as generalized anxiety disorder, posttraumatic stress disorder, social anxiety disorder, autism, and schizophrenia (Neumann & Slattery, 2016).

Natural Antipsychotic Properties : Studies using oxytocin knockout mice suggest that oxytocin may act as a natural antipsychotic. The absence of oxytocin altered the glutamatergic component of the prepulse inhibition, a measure used in studying schizophrenia (Caldwell, Stephens, & Young, 2009).

Neurodevelopmental Disorder Treatment : Oxytocin's modulation of social and non-social behaviors and its impact on the striatum, a region implicated in neurodevelopmental disorders, suggest it could be a promising treatment for conditions like autism and schizophrenia (Zhang et al., 2015).

Potential in Treating Schizophrenia : Oxytocin's ability to enhance social cognition has led to speculation about its role in treating psychiatric disorders like schizophrenia. Clinical trials have shown that intranasal oxytocin can improve symptoms in schizophrenia patients (Feifel, 2011).

Brain Activity Modulation : Research on oxytocin's influence on brain activity in humans, particularly in the context of functional MRI studies, sheds light on its potential role in modulating social cognition and behavior (Grace et al., 2018).

Protection Against Ischemia/Reperfusion Injury : Oxytocin has shown protective effects against ischemia/reperfusion injury in the urinary bladder, indicating its potential therapeutic application in organ protection and recovery (Senturk et al., 2013).

Impact on Drug Abuse and Addiction : The oxytocin system, dysregulated by continuous drug use or chronic exposure to stress, is a promising pharmacotherapy target for rebalancing functions in the addicted brain (Ferrer-Pérez et al., 2021).

特性

IUPAC Name |

6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6/c10-4-1-5(14)12(9(17)11-4)8-7(16)6(15)3(2-13)18-8/h1,3,6-8,13,15-16H,2,10H2,(H,11,17)/t3-,6-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTWXLHBETVAFW-YXZULKJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N(C1=O)C2C(C(C(O2)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933948 |

Source

|

| Record name | 6-Amino-2-hydroxy-3-pentofuranosylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxocytidine | |

CAS RN |

150439-90-0 |

Source

|

| Record name | 6-Oxocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150439900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2-hydroxy-3-pentofuranosylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)

![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)